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Compound of Interest

Compound Name: m-Phenylenediacetic acid

Cat. No.: B1677531 Get Quote

Introduction
m-Phenylenediacetic acid (m-PDA), systematically known as 2,2'-(1,3-phenylene)diacetic

acid, is an organic compound with the chemical formula C₁₀H₁₀O₄.[1][2] As a dicarboxylic acid,

its structure features two acetic acid groups attached to a benzene ring at the meta positions.

This unique arrangement imparts specific physical and chemical properties that make it a

valuable building block in various fields of chemical synthesis, including the development of

novel polymers and pharmaceutical intermediates. This guide provides a comprehensive

overview of the key physical properties of m-PDA, offering insights for researchers, scientists,

and professionals in drug development.

Molecular Structure and Core Properties
The fundamental characteristics of a molecule are dictated by its structure. For m-
Phenylenediacetic acid, the presence of two carboxylic acid groups and a central aromatic

ring are the primary determinants of its physical behavior.
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Property Value Source(s)

Molecular Formula C₁₀H₁₀O₄ [1][2]

Molecular Weight 194.18 g/mol [1][2]

CAS Number 19806-17-8 [1]

Appearance
White to light yellow fine

crystalline powder
[3]

Thermal Properties
The thermal behavior of a compound is critical for its handling, purification, and application in

various processes.

Melting Point
The melting point is a crucial indicator of a compound's purity. For m-Phenylenediacetic acid,

the literature value for its melting point is in the range of 175-177 °C.[4] A sharp melting point

within this range is indicative of a high-purity sample. Impurities will typically lead to a

depression and broadening of the melting point range.

Boiling Point
Experimentally determined boiling point data for m-Phenylenediacetic acid is not readily

available in the literature. One source provides a rough estimated boiling point of 290.62 °C.[3]

It is important to note that dicarboxylic acids often decompose at or near their boiling points

under atmospheric pressure. Therefore, distillation, if required, should be performed under

reduced pressure.

Solubility Profile
The solubility of m-Phenylenediacetic acid is a key consideration for its use in reactions and

formulations.
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Solvent Solubility Source(s)

Water Slightly soluble [3][5][6][7]

Methanol
Soluble (almost transparent

solution)
[3][5][6]

Dimethyl Sulfoxide (DMSO) Soluble

The presence of two polar carboxylic acid groups allows for hydrogen bonding with protic

solvents like water and methanol, contributing to its solubility. However, the nonpolar benzene

ring limits its solubility in water. The high solubility in DMSO, a polar aprotic solvent, is also

expected.

Physicochemical Properties
Density
Similar to the boiling point, an experimentally determined density for m-Phenylenediacetic
acid is not widely reported. A rough estimated value for its density is 1.2534 g/cm³.[3]

Acidity (pKa)
As a dicarboxylic acid, m-Phenylenediacetic acid has two dissociation constants, pKa₁ and

pKa₂. A predicted pKa value of 3.93 ± 0.10 is available.[3] This value likely represents the first

dissociation (pKa₁), which is expected to be lower (more acidic) than the second due to the

electrostatic repulsion of deprotonating a dianion. The acidity is a critical parameter in

understanding its reactivity and its behavior in different pH environments.

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of m-
Phenylenediacetic acid.

Infrared (IR) Spectroscopy
The IR spectrum of m-Phenylenediacetic acid is characterized by the following key

absorption bands:
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O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

C=O stretch (carboxylic acid): A strong, sharp peak around 1700 cm⁻¹

C-O stretch (carboxylic acid): A band in the region of 1200-1300 cm⁻¹

C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

An ATR-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the

molecule. For m-Phenylenediacetic acid, one would expect to see:

A singlet for the methylene protons (-CH₂-) of the acetic acid groups.

A complex multiplet pattern for the aromatic protons on the benzene ring.

A broad singlet for the acidic protons of the carboxylic acid groups, which may be

exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum gives insight into the different carbon environments. Key

signals would include:

A peak for the carbonyl carbon of the carboxylic acid groups.

A peak for the methylene carbons.

Multiple peaks for the aromatic carbons.

Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments. The molecular ion peak [M]⁺ for m-Phenylenediacetic acid would be observed at

m/z 194. Key fragmentation patterns would likely involve the loss of COOH and CH₂COOH

groups.[1]
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Experimental Protocols
Determination of Melting Point using a Capillary Tube
Method
This protocol describes a standard laboratory procedure for determining the melting point of a

solid organic compound like m-Phenylenediacetic acid.

Materials:

m-Phenylenediacetic acid sample

Melting point apparatus (e.g., Mel-Temp or similar)

Capillary tubes (sealed at one end)

Spatula

Mortar and pestle (optional, for grinding crystals)

Procedure:

Sample Preparation: Ensure the m-Phenylenediacetic acid sample is a fine powder. If

necessary, gently grind the crystals using a mortar and pestle.

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to

pack a small amount of the solid into the tube. The packed sample should be approximately

2-3 mm in height.

Placing the Sample in the Apparatus: Insert the capillary tube into the sample holder of the

melting point apparatus.

Heating:

For a preliminary, rapid determination, heat the sample at a rate of 10-20 °C per minute to

get an approximate melting range.
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For an accurate determination, allow the apparatus to cool. Then, heat rapidly to about 20

°C below the approximate melting point.

Reduce the heating rate to 1-2 °C per minute.

Observation:

Record the temperature at which the first drop of liquid appears (the beginning of the

melting range).

Record the temperature at which the last crystal melts (the end of the melting range).

Reporting: Report the melting point as a range of these two temperatures. For a pure

sample, this range should be narrow (0.5-2 °C).

Sample Preparation Measurement

Grind Sample Load Capillary Tube Insert into Apparatus Rapid Heating (Approx. MP) Slow Heating (Accurate MP) Observe & Record Range

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Conclusion
This technical guide has provided a detailed overview of the key physical properties of m-
Phenylenediacetic acid. A thorough understanding of these properties is fundamental for its

effective application in research and development. While some experimental data, such as

boiling point and density, are not readily available, the provided information on its melting point,

solubility, and spectroscopic characteristics offers a solid foundation for scientists and

researchers working with this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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